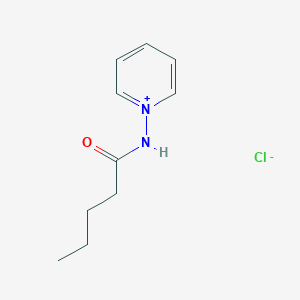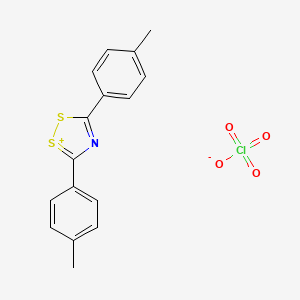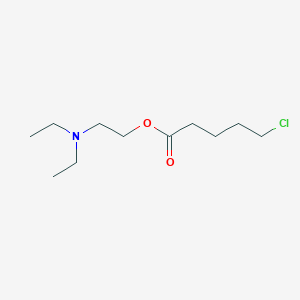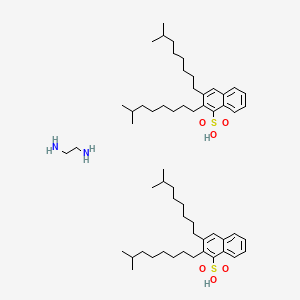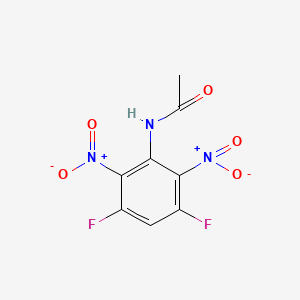
Triphenyl(3-phenylpropadienyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(3-phenylpropadienyl)phosphanium bromide is a quaternary phosphonium salt with the molecular formula C27H22BrP. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a 3-phenylpropadienyl moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphenyl(3-phenylpropadienyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with 3-phenylpropargyl bromide. This reaction typically occurs in the presence of a solvent such as xylene or toluene and can be accelerated using microwave irradiation. The reaction yields the desired compound with high purity and good yield .
Industrial Production Methods
This process often includes the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium, followed by further functionalization .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(3-phenylpropadienyl)phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with secondary amines to form adducts with an α,β-double bond.
Cycloisomerization: It can participate in cycloisomerization reactions, forming cyclic compounds.
Dehydrobromination: This compound can undergo intramolecular dehydrobromination to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include secondary amines, phenylhydrazine, and dimethylformamide. These reactions typically occur under mild conditions and can be facilitated by microwave irradiation .
Major Products Formed
The major products formed from reactions with this compound include adducts with α,β-double bonds and cyclic compounds resulting from cycloisomerization .
Aplicaciones Científicas De Investigación
Triphenyl(3-phenylpropadienyl)phosphanium bromide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Triphenyl(3-phenylpropadienyl)phosphanium bromide involves its ability to form stable adducts with nucleophiles. The compound’s phosphonium group acts as an electrophile, facilitating reactions with nucleophilic reagents. This interaction leads to the formation of various products, depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Triphenyl(3-phenylprop-2-ynyl)phosphonium bromide: Another isomer in the tautomeric system, which reacts similarly with secondary amines.
Triphenyl(propyl)phosphonium bromide: Known for its use in Wittig reactions and as a catalyst in organic synthesis.
(3-Bromopropyl)triphenylphosphonium bromide: Used in the synthesis of functionalized polyurethanes and other organic compounds.
Uniqueness
Triphenyl(3-phenylpropadienyl)phosphanium bromide is unique due to its ability to form stable adducts with nucleophiles and its versatility in various chemical reactions. Its structure allows for diverse applications in scientific research and industry, making it a valuable compound in the field of chemistry .
Propiedades
Número CAS |
64934-32-3 |
|---|---|
Fórmula molecular |
C27H22BrP |
Peso molecular |
457.3 g/mol |
Nombre IUPAC |
triphenyl(3-phenylpropa-1,2-dienyl)phosphanium;bromide |
InChI |
InChI=1S/C27H22P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-12,14-23H;1H/q+1;/p-1 |
Clave InChI |
QVGGXHBKPNFAKL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C=C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


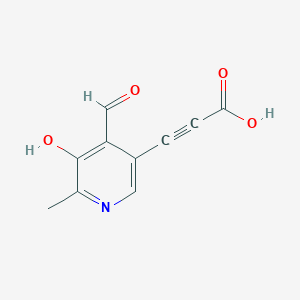

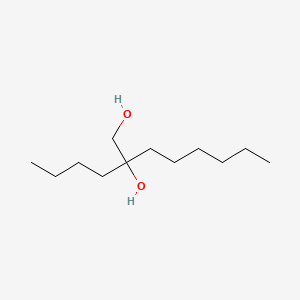

![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
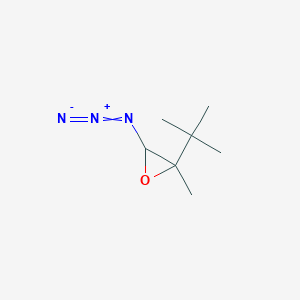
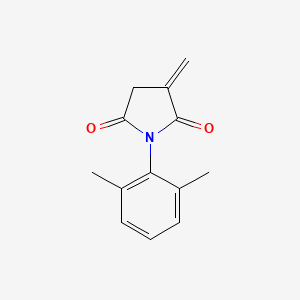
![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
